
Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride: is a chemical compound with the molecular formula C10H14N2O2.2ClH. It is a derivative of pyridine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amino acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and methyl acrylate.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound’s high purity and quality.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
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Acidic hydrolysis : Treatment with aqueous HCl and heat converts the ester to 2-amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride .
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Basic hydrolysis : Reaction with NaOH in aqueous solution yields the sodium salt of the carboxylic acid.
Table 1: Hydrolysis Reactions
Reaction Type | Conditions | Product |
---|---|---|
Acidic hydrolysis | HCl, heat | Carboxylic acid dihydrochloride |
Basic hydrolysis | NaOH, aqueous | Sodium carboxylate salt |
Reactions Involving the Amino Group
The primary amino group (protonated as -NH₃⁺ in the dihydrochloride form) can participate in nucleophilic reactions under basic conditions:
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Acylation : Deprotonation of the amino group allows reaction with acylating agents (e.g., acetyl chloride) to form amide derivatives.
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Alkylation : Reaction with alkyl halides under basic conditions yields N-alkylated products.
Table 2: Amino Group Reactions
Reaction Type | Conditions | Product Example |
---|---|---|
Acylation | AcCl, NaOH | N-Acetyl derivative |
Alkylation | R-X, NaOH | N-Alkylated derivative |
Oxidation and Reduction Reactions
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Oxidation : The amino group or ester may undergo oxidation, though specific agents and pathways require further study. Related compounds (e.g., methyl 3-[(6-methylpyridin-2-yl)amino]propanoate) show oxidation to carboxylic acids using KMnO₄ or H₂O₂.
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Reduction : The ester group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, though such reactions are less common due to steric and electronic factors.
Table 3: Oxidation/Reduction Reactions
Reaction Type | Agent | Product Example |
---|---|---|
Oxidation | KMnO₄ | Oxidized derivative (tbd) |
Reduction | LiAlH₄ | Alcohol derivative |
Substitution Reactions on the Pyridine Ring
-
Cross-coupling : The pyridine ring could participate in metal-catalyzed coupling reactions (e.g., Buchwald–Hartwig) if activated by directing groups .
Table 4: Pyridine Ring Reactions
Reaction Type | Conditions | Product Example |
---|---|---|
Cross-coupling | Catalyst, ligand | Coupled pyridine derivative |
Stability and Handling
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Melting Point : ~230–250°C (estimated based on similar compounds).
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Solubility : Soluble in polar solvents (e.g., water, methanol) due to ionic nature (dihydrochloride salt).
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pH Sensitivity : The amino group’s reactivity depends on pH; basic conditions favor deprotonation and nucleophilic reactions.
Scientific Research Applications
Synthesis and Preparation
The synthesis of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride typically starts with commercially available materials like 6-methylpyridine and methyl acrylate. The reactions are conducted under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity. Industrial production involves large-scale synthesis using automated reactors and continuous flow processes, with advanced purification techniques such as crystallization and chromatography.
Scientific Research Applications
- Material Science: This compound is used in developing new materials with specific properties, including polymers and coatings.
- Agrochemicals: It is used in synthesizing agrochemicals like pesticides and herbicides.
Related Research
Other research indicates that similar compounds, such as 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride, exhibit potential anticancer properties. Derivatives have shown efficacy against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and survival. Additionally, some compounds have been investigated for neuroprotective effects, interacting with neurotransmitter systems and potentially offering benefits in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
- Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride
- Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and nature of substituents on the pyridine ring.
- Chemical Properties: The differences in structure lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The unique structure of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride imparts distinct biological activities, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-7-4-3-5-8(12-7)6-9(11)10(13)14-2;;/h3-5,9H,6,11H2,1-2H3;2*1H |
InChI Key |
HMLLNZWPOWXYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
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